molecular formula C16H25BrClNO B1525674 2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride CAS No. 1220020-37-0

2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1525674
CAS No.: 1220020-37-0
M. Wt: 362.7 g/mol
InChI Key: MCUUDVVPSCUNHI-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation of Bromophenols and Formation of Brominated Polymeric Products

A study explored the oxidation kinetics of several bromophenols and the potential formation of brominated polymeric products during water treatment with potassium permanganate. Brominated dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) were produced, indicating the environmental and toxicological significance of these reactions (Jiang et al., 2014).

Catalyzed Oxidation of Bromide

Another study described the (Schiff base)vanadium(V) complex catalyzed oxidation of Br− with tert-butyl hydroperoxide in nonaqueous solvents, which was applied for the synthesis of functionalized cyclic ethers. This highlights a method for in situ generation of bromine and its application in organic synthesis (Greb et al., 2004).

Enhanced Brightness Emission-Tuned Nanoparticles

Research on three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to the creation of bright fluorescent nanoparticles with potential applications in optoelectronics and bioimaging, was conducted. The study emphasizes the role of brominated precursors in polymer chemistry and material science (Fischer et al., 2013).

Synthesis of Poly(Ether Imide)s

A study focused on the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from a specific dianhydride, showcasing the importance of brominated compounds in the development of new polymers with advanced properties (Liaw et al., 2001).

Properties

IUPAC Name

3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)12-7-8-15(14(17)10-12)19-13-6-5-9-18-11-13;/h7-8,10,13,18H,4-6,9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUDVVPSCUNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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